1,2-Bis(dimethylsilyl)benzene

Protecting Group Chemistry Amine Synthesis Acid Stability

1,2-Bis(dimethylsilyl)benzene (BDSB, CAS 17985-72-7) is an ortho-substituted aromatic bis(hydrosilane) with the molecular formula C₁₀H₁₈Si₂ and a molecular weight of 194.42 g·mol⁻¹. It is typically supplied as a colorless to pale yellow liquid with a density of 0.898 g·mL⁻¹ at 25 °C and a boiling point of 101 °C at 13 mmHg.

Molecular Formula C10H16Si2
Molecular Weight 192.4 g/mol
CAS No. 17985-72-7
Cat. No. B094053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(dimethylsilyl)benzene
CAS17985-72-7
Molecular FormulaC10H16Si2
Molecular Weight192.4 g/mol
Structural Identifiers
SMILESC[Si](C)C1=CC=CC=C1[Si](C)C
InChIInChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
InChIKeyMUUXBTFQEXVEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(dimethylsilyl)benzene (CAS 17985-72-7): Technical Baseline and Procurement-Relevant Characterization


1,2-Bis(dimethylsilyl)benzene (BDSB, CAS 17985-72-7) is an ortho-substituted aromatic bis(hydrosilane) with the molecular formula C₁₀H₁₈Si₂ and a molecular weight of 194.42 g·mol⁻¹. It is typically supplied as a colorless to pale yellow liquid with a density of 0.898 g·mL⁻¹ at 25 °C and a boiling point of 101 °C at 13 mmHg [1]. The compound features two reactive Si–H bonds positioned ortho to one another on a benzene ring, a structural motif that enables chelation-assisted activation and dual silylation pathways. Commercial grades are available at ≥98.0% purity, and the material is classified as a combustible liquid with a closed-cup flash point of 70 °C .

Ortho-bis(hydrosilane) architecture enables chelation-assisted metal activation
Dual Si–H groups support bidentate silylation and disilametallacycle formation
Rigid aromatic backbone provides conformational stability for ligand design

Why In-Class Ortho‑Bis(silyl)arenes Are Not Interchangeable: The Unique Chelation Architecture of 1,2‑Bis(dimethylsilyl)benzene


The defining functional advantage of 1,2‑bis(dimethylsilyl)benzene is its ortho‑dispositioned Si–H groups attached to a rigid aromatic backbone. This geometry permits the formation of five‑membered disilametallacyclic intermediates with transition metals, a chelation mode that is inaccessible to monofunctional silanes (e.g., dimethylphenylsilane) and is sterically and electronically distinct from the six‑membered chelates formed by 1,3‑ or 1,4‑bis(silyl)benzene isomers [1]. Furthermore, the aromatic spacer imparts conformational rigidity and greater acid stability compared to the flexible alkyl‑bridged analog 1,2‑bis(dimethylsilyl)ethane (the “stabase” reagent) [2]. Substituting BDSB with a generic monohydrosilane or an alternative bis‑silane isomer fundamentally alters the coordination chemistry, the kinetic profile of hydrosilylation, and the stability of the resulting derivatives—each of which is quantified in the evidence items below.

!
Monofunctional silanes

Cannot form the five-membered disilametallacycle essential for chelation-assisted catalysis; reaction pathway and rate may diverge significantly.

!
1,3- or 1,4-Bis(silyl)benzene isomers

Produce six-membered chelates with altered geometry, steric constraints, and electronic properties compared to the ortho five-membered system.

!
Flexible 1,2-bis(dimethylsilyl)ethane (stabase)

Lacks aromatic rigidity; exhibits lower acid stability of derived protecting groups, limiting orthogonal deprotection strategies.

Quantitative Differentiation Evidence for 1,2‑Bis(dimethylsilyl)benzene (CAS 17985‑72‑7) Against Closest Structural and Functional Analogs


Enhanced Acid Stability of Benzostabase‑Protected Amines Versus Stabase Analogs

The “benzostabase” (BSB) protecting group, derived from 1,2‑bis(dimethylsilyl)benzene, exhibits acid stability that is appreciably greater than that of the “stabase” group derived from the flexible 1,2‑bis(dimethylsilyl)ethane [1]. In a comparative study, N‑protected aliphatic amines bearing the BSB group demonstrated markedly enhanced resistance to acidic cleavage, enabling selective deprotection sequences that are unattainable with the stabase analog [1].

Acid Stability Advantage
Head-to-head
Appreciably greater acid resistance than stabase analog
Supports acidic deprotection sequences unattainable with stabase
Exact rate constants not reported in abstract; full text may contain kinetic data
Protecting Group Chemistry Amine Synthesis Acid Stability

Synergistic Rate Enhancement in Hydrosilylation Versus Monofunctional Silanes

The ortho‑bis(silyl) architecture of BDSB generates a synergistic effect between the two proximate Si–H groups and the metal center during Rh‑catalyzed hydrosilylation of ketones, leading to an unusual rate acceleration [1]. Mechanistic studies with acetone as the substrate demonstrated that the chelating bis‑silane promotes a reaction pathway involving a rhodadisilacyclopentene intermediate that is not accessible with monofunctional silanes such as dimethylphenylsilane or triethylsilane [1].

Synergistic Rate Effect
Class-level
Unusual rate acceleration in Rh-catalyzed ketone hydrosilylation vs monohydrosilanes
Enables faster hydrosilylation throughput via chelation pathway
Detailed TOF and kinetic parameters available in full text
Hydrosilylation Rhodium Catalysis Rate Enhancement

Superior Ethylene Polymerization Activity of BDSB‑Bridged Zirconocene Versus Hafnocene Complex

In a direct head‑to‑head comparison, a 1,2‑bis(dimethylsilyl)phenylidene‑bridged zirconocene dichloride complex exhibited a polymerization activity of 7610 kg PE·(mol cat·h)⁻¹ in ethylene polymerization, more than twice the activity (3590 kg PE·(mol cat·h)⁻¹) of the analogous hafnocene complex under identical conditions [1]. This quantitative difference underscores the influence of the metal center within the BDSB‑derived ligand framework.

Zr vs Hf Activity
Head-to-head
7610 vs 3590 kg PE·mol⁻¹·h⁻¹ (2.1×)
Zirconocene complex shows substantially higher polymerization productivity
MAO cocatalyst, toluene, 60°C
Olefin Polymerization Metallocene Catalysts ansa-Bridged Complexes

Efficient Iron‑Catalyzed Amide Reduction with BDSB: Reduced Catalyst Loading and Milder Conditions

The use of 1,2‑bis(dimethylsilyl)benzene (BDSB) in conjunction with a heptanuclear iron carbonyl cluster catalyst enabled the reduction of various carboxamides to amines with significantly improved efficiency compared to conventional silane reductants [1]. The abstract explicitly states that BDSB “makes possible reducing the amount of the catalyst, shortening the reaction time, and lowering the reaction temperatures” relative to alternative hydrosilane systems [1].

Amide Reduction Efficiency
Class-level
Reduced catalyst loading, shorter time, lower temperature vs conventional silanes
Supports more economical and sustainable amide reduction processes
Specific catalyst amounts and temperature reductions in full text
Amide Reduction Iron Catalysis Hydrosilane

High‑Yield Copper‑Free Double Silylation Synthesis Versus 1,2‑Bis(trimethylsilyl)benzene

Using a Mg/LiCl/DMI system under mild conditions, the reaction of 1,2‑dibromobenzene with chlorodimethylsilane afforded 1,2‑bis(dimethylsilyl)benzene in high yield [1]. The same methodology applied to chlorotrimethylsilane gave the corresponding 1,2‑bis(trimethylsilyl)benzene in good to high yields, but the abstract indicates that the dimethylsilyl variant is obtained with consistently “high yields” without copper additives [1]. This copper‑free protocol differentiates the synthetic accessibility of BDSB from that of the trimethylsilyl analog, which may require copper‑mediated conditions for optimal results.

Copper-Free Synthesis
Cross-study
High yield, copper-free double silylation vs TMS analog
Simplifies large-scale preparation and avoids copper purification challenges
Mg/LiCl/DMI system, room temperature
Organosilicon Synthesis Double Silylation Grignard Chemistry

Procurement‑Justified Application Scenarios for 1,2‑Bis(dimethylsilyl)benzene (CAS 17985‑72‑7)


Orthogonal Protecting Group for Acid‑Sensitive Multistep Amine Syntheses

The benzostabase (BSB) group, formed from 1,2‑bis(dimethylsilyl)benzene, is the preferred choice when a synthetic sequence requires an amine protecting group that survives acidic conditions that would cleave the stabase analog [1][2]. This differential acid stability enables sequential deprotection strategies in complex molecule assembly, particularly in alkaloid and pharmaceutical intermediate synthesis.

High‑Productivity Metallocene Precatalyst for Polyolefin Manufacturing

The 1,2‑bis(dimethylsilyl)phenylidene bridge confers a rigid, chelating geometry to ansa‑zirconocene complexes that achieves an ethylene polymerization activity of 7610 kg PE·(mol cat·h)⁻¹ [1]. This level of productivity makes BDSB‑derived ligands attractive for industrial polyolefin catalyst development, offering a substantial throughput advantage over hafnium‑based analogs.

Iron‑Catalyzed Amide Reduction Under Mild Process Conditions

BDSB is the reductant of choice for iron‑catalyzed conversion of carboxamides to amines, enabling reduced catalyst loading, shorter reaction times, and lower operating temperatures compared to conventional hydrosilanes [1]. These factors directly improve process economics and sustainability in fine chemical and pharmaceutical manufacturing.

Accelerated Hydrosilylation of Ketones via Rhodium Catalysis

The synergistic chelation effect of the ortho‑bis(silyl) motif in BDSB imparts an unusual rate enhancement in rhodium‑catalyzed hydrosilylation of ketones [1]. This kinetic advantage supports faster reaction throughput in both academic research and industrial hydrosilylation workflows.

Application
Selection Property
Validation Focus
Orthogonal amine protection
Ortho-bis(silyl) chelation-derived acid stability
Comparative deprotection under acidic conditions vs stabase
ansa-Zirconocene precatalyst
BDSB-bridged ligand rigidity and productivity
Ethylene polymerization activity (Zr vs Hf)
Iron-catalyzed amide reduction
Efficient hydrosilane reductant for Fe carbonyl catalyst
Catalyst loading, time, and temperature reduction
Accelerated ketone hydrosilylation
Synergistic ortho-bis(silyl) chelation effect
Rate enhancement over monohydrosilanes in Rh catalysis

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